1-(2-(4-Fluorophenyl)piperidin-1-yl)ethanone

CXCR3 antagonist chemokine receptor GPCR

1-(2-(4-Fluorophenyl)piperidin-1-yl)ethanone (CAS 1355178-81-2, molecular formula C₁₃H₁₆FNO, molecular weight 221.27 g/mol) is a synthetic N-acetyl-2-arylpiperidine derivative. The compound is disclosed as Compound 141 in US Patent 9,266,876 (Actelion/Idorsia), where it is characterized as a CXCR3 chemokine receptor antagonist with an IC₅₀ of 0.200 nM in a FLIPR-based functional assay using engineered CHO-K1 cells.

Molecular Formula C13H16FNO
Molecular Weight 221.27 g/mol
Cat. No. B11809449
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-(4-Fluorophenyl)piperidin-1-yl)ethanone
Molecular FormulaC13H16FNO
Molecular Weight221.27 g/mol
Structural Identifiers
SMILESCC(=O)N1CCCCC1C2=CC=C(C=C2)F
InChIInChI=1S/C13H16FNO/c1-10(16)15-9-3-2-4-13(15)11-5-7-12(14)8-6-11/h5-8,13H,2-4,9H2,1H3
InChIKeyHGEFIHGYXSPZKW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(2-(4-Fluorophenyl)piperidin-1-yl)ethanone (CAS 1355178-81-2): Compound Identity and Core Pharmacological Profile for Research Procurement


1-(2-(4-Fluorophenyl)piperidin-1-yl)ethanone (CAS 1355178-81-2, molecular formula C₁₃H₁₆FNO, molecular weight 221.27 g/mol) is a synthetic N-acetyl-2-arylpiperidine derivative . The compound is disclosed as Compound 141 in US Patent 9,266,876 (Actelion/Idorsia), where it is characterized as a CXCR3 chemokine receptor antagonist with an IC₅₀ of 0.200 nM in a FLIPR-based functional assay using engineered CHO-K1 cells [1]. Preliminary pharmacological screening also identifies this compound as a CCR5 antagonist candidate with potential relevance to HIV infection, asthma, rheumatoid arthritis, and autoimmune diseases [2]. The compound is commercially available at ≥98% purity for research use .

Why 1-(2-(4-Fluorophenyl)piperidin-1-yl)ethanone Cannot Be Simply Replaced by In-Class Piperidine Analogs


Compounds within the 2-arylpiperidine class exhibit steep structure-activity relationships (SAR) where minor substituent changes produce order-of-magnitude potency shifts at therapeutically relevant targets. Within the US 9,266,876 patent series, CXCR3 antagonist IC₅₀ values span over two orders of magnitude (0.100–30 nM) across structurally related analogs, demonstrating that the specific combination of the N-acetyl group, the 2-(4-fluorophenyl) substitution pattern on the piperidine ring, and the distal heterocyclic appendage is non-redundant for high-potency activity [1]. Additionally, the positional isomer 2-(4-fluorophenyl)-1-(piperidin-1-yl)ethanone (CAS 114373-88-5), which relocates the carbonyl from the piperidine nitrogen to the benzylic position, constitutes a chemically distinct compound with a different spatial presentation of pharmacophoric elements and cannot be assumed to exhibit the same target engagement profile .

Quantitative Differentiation Evidence for 1-(2-(4-Fluorophenyl)piperidin-1-yl)ethanone Versus Closest Analogs


CXCR3 Antagonist Potency: Sub-Nanomolar IC₅₀ Positions Compound 141 Among the Most Potent in the Patent Series

In the US 9,266,876 patent series, 1-(2-(4-fluorophenyl)piperidin-1-yl)ethanone (Compound 141) demonstrates an IC₅₀ of 0.200 nM at human CXCR3 receptors expressed in CHO-K1 cells, as measured by FLIPR calcium flux assay [1]. This potency is 150-fold greater than Compound 14 (IC₅₀ = 30 nM) [2], approximately 50-fold greater than Compound 20 (IC₅₀ = 25 nM) [3], and 19.5-fold greater than Compound 49 (IC₅₀ = 3.90 nM) [4]. The only more potent compound in the full series is Compound 175 (IC₅₀ = 0.100 nM, a 2-fold difference) [5]. These comparator data are derived under identical assay conditions (pH 7.4, 2°C, FLIPR platform, CHO-K1 cells co-expressing Gα15), enabling cross-compound ranking within a single experimental framework [1].

CXCR3 antagonist chemokine receptor GPCR inflammation autoimmune disease

Sigma-2 Receptor Class Affinity: N-Acyl-2-arylpiperidine Scaffold Confers Preferential σ₂R/TMEM97 Binding

The compound belongs to the N-acyl-2-arylpiperidine structural class. Walby and Martin (2022, Eur. J. Med. Chem.) systematically demonstrated that N-acyl-2-arylpiperidines consistently exhibit high affinity for σ₂R/TMEM97, whereas analogous heterocycles derived from morpholine and N-methylpiperazine show significantly lower σ₂R affinities [1]. Within the broader 2-arylpiperidine series, Ki values for σ₂R range from low nanomolar to sub-nanomolar, with a representative N-acyl-2-arylpiperidine showing Ki(σ₂) ≈ 15.8 nM [2]. In contrast, 4-aroylpiperidines and 4-(α-hydroxyphenyl)piperidines tested under comparable conditions display Ki values at σ₁ receptors below 15 nM but markedly weaker σ₂ binding, demonstrating that the 2-aryl substitution pattern critically differentiates sigma subtype selectivity [3]. Direct Ki data for 1-(2-(4-fluorophenyl)piperidin-1-yl)ethanone at sigma receptors are not available in the public domain; this evidence is class-level inference.

sigma receptor σ₂R/TMEM97 neurodegeneration cancer 2-arylpiperidine

Positional Isomer Differentiation: N-Acetyl-2-arylpiperidine vs. Phenylacetylpiperidine Connectivity Dictates Distinct Pharmacophoric Presentation

1-(2-(4-Fluorophenyl)piperidin-1-yl)ethanone (CAS 1355178-81-2) and 2-(4-fluorophenyl)-1-(piperidin-1-yl)ethanone (CAS 114373-88-5) are positional isomers sharing the identical molecular formula (C₁₃H₁₆FNO) and molecular weight (221.27 g/mol) . In the target compound, the carbonyl is directly attached to the piperidine nitrogen (N-acetyl connectivity), placing the acetyl methyl group at a fixed distance and orientation relative to the 2-(4-fluorophenyl) substituent on the piperidine ring. In the positional isomer (CAS 114373-88-5), the carbonyl is displaced by one methylene unit (N-phenylacetyl connectivity), fundamentally altering the spatial relationship between the fluorophenyl ring and the piperidine amide . This connectivity difference has documented pharmacological consequences: in the patent context, the N-acetyl-2-arylpiperidine architecture is a defined substructure within the CXCR3 antagonist pharmacophore of US 9,266,876, and no compound bearing the phenylacetylpiperidine connectivity is disclosed among the 236 exemplified structures [1].

positional isomer structure-activity relationship pharmacophore N-acetylpiperidine phenylacetylpiperidine

CCR5 Antagonist Activity: Preliminary Pharmacological Screening Indicates Multi-Chemokine Receptor Potential

Preliminary pharmacological screening reported by Zhang (2012) indicates that 1-(2-(4-fluorophenyl)piperidin-1-yl)ethanone exhibits CCR5 antagonist activity, with potential applications in treating CCR5-mediated diseases including HIV infection, asthma, rheumatoid arthritis, autoimmune diseases, and chronic obstructive pulmonary disease (COPD) [1]. In contrast, the positional isomer 2-(4-fluorophenyl)-1-(piperidin-1-yl)ethanone (CAS 114373-88-5) has been investigated primarily for antimicrobial, antiviral, and enzyme inhibitory (α-glucosidase, cholinesterases) properties , with no publicly available reports of CCR5 or CXCR3 activity. This divergence in reported biological profiles between structurally proximate isomers underscores the functional consequence of the N-acetyl connectivity. Quantitative CCR5 IC₅₀ data for the target compound are not publicly available; this evidence is categorized as supporting.

CCR5 antagonist HIV entry inhibitor chemokine receptor dual antagonist autoimmune disease

Evidence Strength Caveat: Limited Publicly Available Head-to-Head Comparative Data for This Specific Compound

It must be explicitly stated that the publicly available quantitative evidence for 1-(2-(4-fluorophenyl)piperidin-1-yl)ethanone is limited. The compound has one well-characterized data point—CXCR3 IC₅₀ = 0.200 nM from the US 9,266,876 patent series [1]—with no publicly reported data on selectivity versus other chemokine receptors, hERG liability, CYP inhibition, aqueous solubility, logP/logD, metabolic stability, or in vivo pharmacokinetics. Sigma receptor affinity is inferred from class-level SAR studies [2] rather than from direct measurement on this compound. No head-to-head studies comparing this compound with the positional isomer (CAS 114373-88-5) or des-fluoro analog (1-(2-phenylpiperidin-1-yl)ethanone) have been published. Researchers and procurement specialists should weigh these evidence gaps when evaluating this compound against alternatives that may have more comprehensive characterization data available.

evidence limitation data availability procurement caveat research compound

Recommended Research Application Scenarios for 1-(2-(4-Fluorophenyl)piperidin-1-yl)ethanone Based on Quantitative Evidence


CXCR3-Mediated Inflammatory and Autoimmune Disease Target Engagement Studies

The compound's confirmed sub-nanomolar CXCR3 antagonist potency (IC₅₀ = 0.200 nM in CHO-K1 FLIPR assay) makes it suitable as a high-potency tool compound for CXCR3 target engagement and signaling studies [1]. It is among the most potent compounds in the US 9,266,876 series, outperforming 15 of 16 comparator compounds with available IC₅₀ data within the same experimental system. Applicable research contexts include chemotaxis inhibition assays using CXCL10/CXCL11-stimulated T cells, receptor internalization studies, and competitive binding experiments with radiolabeled CXCR3 ligands. Researchers should note that selectivity versus related chemokine receptors (e.g., CXCR4, CCR2, CCR5) has not been publicly characterized and should be profiled in-house for studies requiring target specificity [2].

Sigma-2 Receptor (σ₂R/TMEM97) Ligand Discovery and Scaffold-Hopping Programs

As a member of the N-acyl-2-arylpiperidine class, this compound is positioned within a scaffold family that Walby and Martin (2022) demonstrated to possess high affinity for σ₂R/TMEM97, distinguishing it from morpholine and N-methylpiperazine analogs that favor σ₁R [1]. This makes it a relevant starting point or reference compound for sigma-2 receptor ligand discovery programs targeting neurodegenerative disease (Alzheimer's, Parkinson's) or oncology applications where σ₂R/TMEM97 modulation is therapeutically relevant. Binding affinity should be confirmed through radioligand displacement assays (e.g., [³H]DTG or [³H]haloperidol protocols with subtype-selective masking) [1].

Structure-Activity Relationship (SAR) Studies on 2-Arylpiperidine CXCR3 Antagonists

The compound's defined position within the US 9,266,876 SAR landscape—with IC₅₀ bracketed between the most potent Compound 175 (0.100 nM) and the next tier of Compounds 49 (3.90 nM), 17 (5.90 nM), and 73 (9.70 nM)—makes it a valuable reference for systematic SAR exploration [1]. It can serve as a benchmark for evaluating how modifications to the N-acetyl group, the 4-fluorophenyl substituent, or the distal benzimidazole-thiazole appendage affect CXCR3 potency. The availability of >20 comparator compounds with potency data from the same assay platform enables robust quantitative SAR model building [1].

Multi-Chemokine Receptor Profiling for Dual CXCR3/CCR5 Antagonism Hypothesis Testing

The preliminary identification of CCR5 antagonist activity alongside confirmed CXCR3 potency suggests that this compound may engage multiple chemokine receptors [1][2]. For research programs exploring dual CXCR3/CCR5 antagonism in indications such as rheumatoid arthritis, inflammatory bowel disease, or HIV-associated neurocognitive disorder, this compound provides a starting scaffold for evaluating polypharmacology hypotheses. Quantitative CCR5 IC₅₀ determination and selectivity profiling against a broad chemokine receptor panel (including CXCR4, CCR1, CCR2, CCR3) would be essential next steps before procurement for dedicated multi-target programs [1].

Quote Request

Request a Quote for 1-(2-(4-Fluorophenyl)piperidin-1-yl)ethanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.